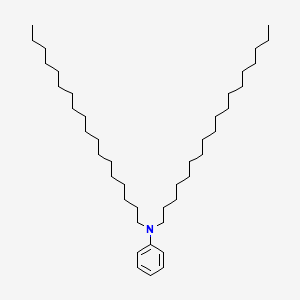

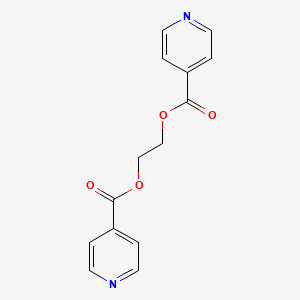

Isonicotinic acid 2-(pyridine-4-carbonyloxy)-ethyl ester

説明

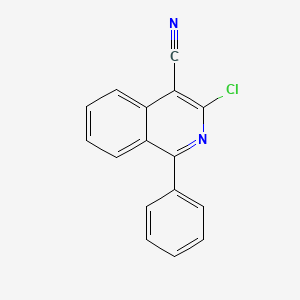

Isonicotinic acid 2-(pyridine-4-carbonyloxy)-ethyl ester is a chemical compound that contains a pyridine ring . Pyridine is a nitrogen-bearing heterocycle that is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance .

科学的研究の応用

Enzymatic Synthesis in Non-Aqueous Medium : Ethyl isonicotinate (ethyl 4-pyridine carboxylate) can react with hydrazine hydrate in a non-aqueous medium, such as 1,4-dioxane, to produce isonicotinic acid hydrazide (isoniazid), an important agent in tuberculosis treatment. This synthesis employs immobilized lipases as catalysts (Yadav, Joshi, & Lathi, 2005).

Synthesis of Quaternary Salts and Derivatives : Isonicotinic acid ethyl ester reacts with substituted phenacyl bromides to form quaternary salts. These salts, upon reduction, yield ethyl 1-(2-aryl-2-hydroxyethyl)-1,2,3,6-tetrahydropyridine-4-carboxylates, which are essential for the formation of isoguvacine under certain conditions (Abramyants et al., 2018).

Electrocatalytic Synthesis of Isonicotinic Acid : The indirect electrocatalytic synthesis of isonicotinic acid has been demonstrated using a Ni complex as an electrocatalyst for the reduction of carbon dioxide. The process involves a dual role of the electrocatalytic reduction product of CO2 in the electrosynthesis of isonicotinic acid (Khoshro et al., 2015).

Synthesis of Coordination Complexes : Isonicotinic acid, as a multi-functional chelating or bridging ligand, has been used to construct multi-dimensional metal-organic coordination networks with promising applications in fluorescence probing. These complexes can exhibit significant photophysical and photochemical properties (Yuan & Liu, 2005).

Antioxidant Activity Studies : Derivatives synthesized from isonicotinic acid ethyl ester have been tested for in vitro antioxidant activity, demonstrating that the presence of an aromatic group can increase free radical scavenging activity (Maheshwari, Chawla, & Saraf, 2011).

Antimicrobial Activity Evaluation : Some derivatives starting from isonicotinic acid hydrazide, synthesized for their antimicrobial activities, have shown promising results against various microbial strains (Bayrak et al., 2009).

作用機序

Target of Action

Pyridine and its derivatives are known to be common nitrogen heterocycles in fda-approved drugs . They are present in alkaloids, ligands for transition metals, catalysts, and organic materials with various properties .

Mode of Action

Pyridine derivatives are known to undergo c–h functionalization . The Lewis acid activation increases the acidity of the C2 hydrogen for nickel insertion, which leads to C2 functionalization under mild reaction conditions . The role of Lewis acid was proposed to be more than just sacrificial coordination to pyridine for its activation, but it enhances the C–H activation step .

Biochemical Pathways

Pyridine derivatives are known to be involved in numerous oxidation–reduction processes .

Result of Action

Compounds with pyridine nitrogen have traditionally been assumed to be protonated in enzyme active sites, with the protonated pyridine ring providing resonance stabilization of carbanionic intermediates .

特性

IUPAC Name |

2-(pyridine-4-carbonyloxy)ethyl pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-13(11-1-5-15-6-2-11)19-9-10-20-14(18)12-3-7-16-8-4-12/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGBHSNYNHWOVBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)OCCOC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate](/img/structure/B3280643.png)

![(E)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B3280655.png)

![[3-[[(1,1-Dimethylethyl)oxy]carbonyl]-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl]boronic acid](/img/structure/B3280673.png)